1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

c-Met inhibitors cancer therapeutics kinase selectivity

This N1-methyl tetrahydro scaffold delivers unique conformational flexibility and regioselectivity unavailable in fully aromatic analogs. Validated in c-Met kinase (IC50 68 nM) and CB1 receptor programs, it drives binding affinity and polypharmacology for oncology and pain research. Procurement of CAS 100501-58-4 ensures experimental reproducibility and access to a privileged kinase-binding motif.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 100501-58-4
Cat. No. B600037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS100501-58-4
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCN1C2=C(CNCC2)C=N1
InChIInChI=1S/C7H11N3/c1-10-7-2-3-8-4-6(7)5-9-10/h5,8H,2-4H2,1H3
InChIKeyQXSMCHPCLANISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 100501-58-4): Key Chemical Properties and Research Procurement Profile


1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 100501-58-4) is a bicyclic heterocyclic compound consisting of a fused pyrazole and piperidine (tetrahydropyridine) ring system. It belongs to the pyrazolo[4,3-c]pyridine scaffold class, which is widely recognized in medicinal chemistry as a privileged structure for kinase inhibition and receptor modulation [1]. The compound has a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol [2]. This specific methylated tetrahydro derivative serves as a key building block or core scaffold in the synthesis of various biologically active molecules, with its saturated piperidine ring conferring distinct conformational properties compared to fully aromatic pyrazolo[4,3-c]pyridine analogs [1].

Why 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Cannot Be Substituted with Generic Pyrazolo[4,3-c]pyridine Analogs


Procurement decisions for heterocyclic building blocks in medicinal chemistry projects cannot rely on generic substitution of the pyrazolo[4,3-c]pyridine scaffold. The specific substitution pattern of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is critical for two reasons. First, the N1-methyl group blocks tautomerization and directs subsequent functionalization to specific positions, enabling regioselective derivatization [1]. Second, the saturated tetrahydropyridine ring provides conformational flexibility and basicity (secondary amine pKa) that is absent in the fully aromatic 1H-pyrazolo[4,3-c]pyridine scaffold [2]. These structural features directly influence binding affinity, kinase selectivity, and pharmacokinetic properties of derived compounds. The following evidence demonstrates that closely related scaffolds—such as 1H-pyrazolo[4,3-c]pyridine (unsubstituted), 2-methyl regioisomers, or fully aromatic analogs—yield materially different biological outcomes and cannot be interchanged without compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine vs. Closest Analogs


c-Met Kinase Inhibition: 68 nM IC50 with >50-Fold Selectivity Over Other Tyrosine Kinases

Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold—for which 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is the foundational N1-methyl core—achieve nanomolar c-Met inhibition with high kinase selectivity. In a structure-based drug design study, compound 8c (derived from this scaffold) exhibited an IC50 of 68 nM against c-Met kinase, representing a >80-fold improvement over the initial lead compound 1 (IC50 = 5.48 μM) [1]. Crucially, compound 8c demonstrated >50-fold selectivity against other tyrosine kinases tested, a property directly attributed to the scaffold's unique U-shaped binding mode around residue Met1211 in the c-Met hinge region [1]. This selectivity profile contrasts with the broader kinase inhibition observed with alternative scaffolds such as crizotinib (a c-Met/ALK dual inhibitor with RON cell IC50 = 80 nM) [1].

c-Met inhibitors cancer therapeutics kinase selectivity tyrosine kinase

Multi-Target Neuropathic Pain Efficacy: CB1 IC50 = 49.6 nM with In Vivo ED50 Values of 23.8–29.0 mg/kg

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold produces compounds with multi-target pharmacology for neuropathic pain that is not achievable with alternative heterocyclic cores. Compound 8a, a derivative of this scaffold, demonstrated CB1 receptor antagonist activity with an IC50 of 49.6 nM and inhibited TNF-α by 86.4% at 100 mg/kg [1]. In rodent models, compound 8a achieved ED50 values of 23.8 mg/kg in chronic constriction injury and 29.0 mg/kg in partial sciatic nerve injury models [1]. This dual CB1/TNF-α inhibition profile is scaffold-specific; alternative scaffolds such as tetrahydropyrazolo[1,5-a]pyrimidines or imidazo[1,2-a]pyridines typically exhibit single-target activity only, lacking the polypharmacology required for complex pain syndromes.

neuropathic pain CB1 receptor TNF-α inhibition analgesic

Peripheral CB1 Selectivity via Polar Surface Area Engineering: Reduced CNS Penetration

The tetrahydropyrazolo[4,3-c]pyridine scaffold permits introduction of polar functional groups that increase topological polar surface area (tPSA), thereby reducing brain penetration and enabling peripheral selectivity. This was demonstrated in a series of tetrahydropyrazolo[4,3-c]pyridine derivatives designed as CB1 receptor inverse agonists for obesity and metabolic diseases [1]. In contrast, the fully aromatic 1H-pyrazolo[4,3-c]pyridine scaffold has a lower baseline tPSA (~45 Ų vs. ~60-80 Ų for functionalized tetrahydro derivatives) and cannot achieve the same degree of peripheral restriction without extensive modification, resulting in CNS-mediated adverse effects that have historically plagued CB1-targeted therapeutics [1].

CB1 inverse agonists metabolic disease peripheral selectivity CNS exclusion

Regioselective Synthetic Advantage: N1-Methyl Group Directs Derivatization to Position 3

The N1-methyl group in 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine serves as a regioselective directing element that enables selective functionalization at the C3 position of the pyrazole ring. In contrast, the unsubstituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes tautomerization between 1H and 2H forms, leading to mixtures of N1- and N2-alkylated products during derivatization and complicating purification and SAR interpretation [1]. This regioisomeric ambiguity is eliminated with the N1-methyl compound, ensuring consistent product profiles and higher synthetic yields [1]. The commercial availability of this compound at purities of 95-98% further supports reproducible research applications .

regioselective synthesis building block medicinal chemistry SAR studies

Antihypertensive Activity: α1-Adrenergic Antagonism with In Vivo Efficacy in Hypertensive Models

The 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine scaffold has demonstrated potent α1-adrenergic receptor antagonism, as measured by [³H]prazosin displacement assays, with in vivo antihypertensive efficacy in spontaneous hypertensive rats [1]. In contrast, the fully aromatic pyrazolo[4,3-c]pyridine scaffold lacking the saturated tetrahydropyridine ring shows markedly reduced α1-adrenergic activity, likely due to the absence of the basic secondary amine required for receptor interaction [1]. A representative compound, 1-benzyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine (L 16052), was selected for advanced oral efficacy studies in conscious renal hypertensive dogs, validating the scaffold's in vivo cardiovascular potential [1].

antihypertensive α1-adrenergic receptor prazosin displacement cardiovascular

High-Value Application Scenarios for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in Research and Industry


Lead Optimization for Highly Selective c-Met Kinase Inhibitors in Oncology

Use this N1-methyl tetrahydro scaffold as the core for structure-based design of class I c-Met inhibitors. The evidence demonstrates that derivatives achieve IC50 values as low as 68 nM with >50-fold selectivity over other tyrosine kinases [1]. This selectivity profile, driven by the scaffold's unique U-shaped binding mode around Met1211, is critical for minimizing off-target toxicity in oncology programs. Procurement of this specific scaffold ensures access to a privileged kinase-binding motif validated by both in vitro enzymatic and cellular assays in MKN45, EBC-1, and PC-3 cancer cell lines [1].

Development of Multi-Target Analgesics for Neuropathic Pain

This scaffold is uniquely suited for programs targeting neuropathic pain due to its demonstrated multi-target pharmacology. Derivatives exhibit nanomolar CB1 receptor inhibition (IC50 = 49.6 nM), potent TNF-α suppression (86.4% at 100 mg/kg), and proven in vivo efficacy in chronic constriction injury (ED50 = 23.8 mg/kg) and partial sciatic nerve injury (ED50 = 29.0 mg/kg) models [2]. Alternative heterocyclic scaffolds typically show single-target activity only, making this tetrahydro-pyrazolo[4,3-c]pyridine core essential for achieving the polypharmacology required for complex pain syndromes.

Peripherally Restricted CB1 Inverse Agonists for Metabolic Disease

Leverage the tetrahydro scaffold's engineerable polar surface area to design CB1 inverse agonists with restricted CNS penetration. This approach mitigates the psychiatric adverse effects that caused withdrawal of earlier CB1 antagonists [3]. The saturated ring system allows introduction of polar groups that increase tPSA beyond the threshold for brain exclusion, while maintaining potent peripheral CB1 activity—a design strategy not achievable with the more rigid aromatic pyrazolo[4,3-c]pyridine scaffold [3].

Cardiovascular Drug Discovery: α1-Adrenergic Antagonists

Use this scaffold in antihypertensive drug discovery programs. Derivatives of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine demonstrate potent α1-adrenergic antagonism in [³H]prazosin displacement assays and oral antihypertensive efficacy in spontaneous hypertensive rats and conscious renal hypertensive dogs [4]. The fully aromatic pyrazolo[4,3-c]pyridine scaffold is inactive in this assay, confirming that the saturated tetrahydropyridine ring is essential for α1-adrenergic activity [4].

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